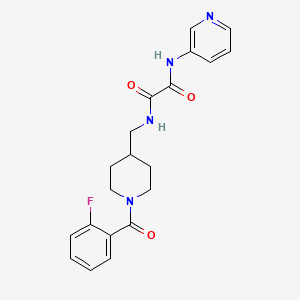

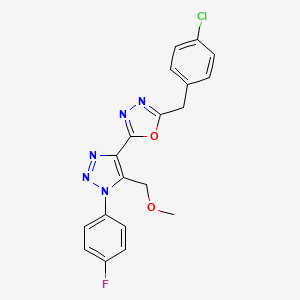

![molecular formula C14H14ClN3O3S B2364930 N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905665-44-3](/img/structure/B2364930.png)

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.

BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are extensively used in agriculture. These compounds, characterized by their potential carcinogenicity in rats, involve complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman et al. (2000) delves into the metabolic transformations of these herbicides in human and rat liver microsomes, highlighting the significant role of cytochrome P450 isoforms in their metabolism. This research underscores the importance of understanding the metabolic pathways of such chemicals to assess their potential human health risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Antitumor Activity of Pyrimidine Derivatives

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored by Hafez and El-Gazzar (2017). These derivatives displayed potent anticancer activity against various human cancer cell lines, offering a promising avenue for the development of new chemotherapeutic agents. This study exemplifies the potential of pyrimidine derivatives in cancer research, highlighting the versatility of N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in the synthesis of compounds with significant biological activities (Hafez & El-Gazzar, 2017).

Computational and Pharmacological Evaluation of Novel Derivatives

Faheem (2018) conducted a comprehensive study on the computational and pharmacological potential of novel derivatives, including the assessment of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research demonstrates the multifaceted applications of these compounds in medical science, offering insights into their potential therapeutic benefits and underlying mechanisms of action (Faheem, 2018).

Dual Inhibitory Activity Against Key Enzymes

Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, crucial enzymes in nucleotide synthesis and cell proliferation. This study illustrates the potential of N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide derivatives in the design of compounds with dual inhibitory activity against these enzymes, offering a promising strategy for cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-8-5-13(18-14(20)16-8)22-7-12(19)17-10-6-9(15)3-4-11(10)21-2/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJDNXPRBLAPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)

![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)

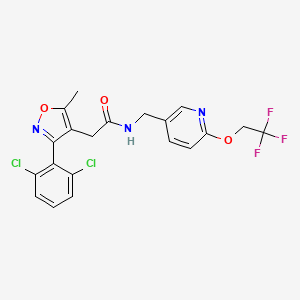

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)

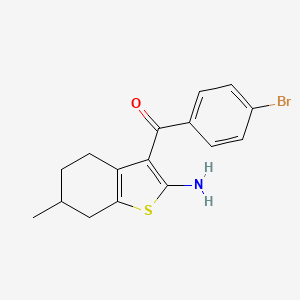

![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)